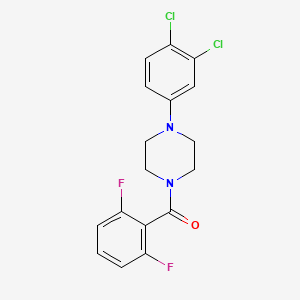
N-(5-chloro-2-pyridinyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-pyridinyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, commonly known as ACPD, is a chemical compound that has been widely used in scientific research due to its unique properties. ACPD is a potent agonist of metabotropic glutamate receptors, which are involved in a variety of physiological processes including synaptic plasticity, learning, and memory.
作用機序
ACPD binds to and activates group I metabotropic glutamate receptors (mGluR1 and mGluR5), which are coupled to intracellular signaling pathways. Activation of mGluRs leads to the release of intracellular calcium and the activation of protein kinase C (PKC), which can modulate neuronal excitability and synaptic plasticity. ACPD has been shown to enhance LTP in the hippocampus, a brain region important for learning and memory.
Biochemical and Physiological Effects:
ACPD has been shown to modulate neuronal excitability and synaptic plasticity in various brain regions. ACPD has been shown to enhance LTP in the hippocampus, a brain region important for learning and memory. ACPD has also been shown to increase the release of dopamine in the nucleus accumbens, a brain region involved in reward processing and addiction. ACPD has been used to study the role of mGluRs in pain perception, addiction, and neurodegenerative disorders.
実験室実験の利点と制限
ACPD is a potent and selective agonist of group I metabotropic glutamate receptors (mGluR1 and mGluR5), which makes it a useful tool for studying the role of mGluRs in various physiological processes. ACPD is relatively stable and can be stored for long periods of time. However, ACPD has a short half-life and needs to be administered continuously to maintain its effects. ACPD can also have off-target effects on other receptors and signaling pathways, which can complicate data interpretation.
将来の方向性
There are several future directions for ACPD research. One area of interest is the role of mGluRs in neurodegenerative disorders such as Alzheimer's disease. ACPD has been shown to enhance LTP in the hippocampus, which is impaired in Alzheimer's disease. ACPD may have therapeutic potential for improving cognitive function in Alzheimer's disease. Another area of interest is the role of mGluRs in addiction. ACPD has been shown to increase dopamine release in the nucleus accumbens, which is involved in reward processing and addiction. ACPD may have therapeutic potential for treating addiction. Finally, ACPD can be used as a tool to study the role of mGluRs in various physiological processes such as pain perception and synaptic plasticity.
合成法
ACPD can be synthesized by reacting 5-chloro-2-pyridinylamine with 2-isopropyl-5-methylphenol in the presence of acetic anhydride and triethylamine. The resulting intermediate is then treated with chloroacetyl chloride to yield ACPD. The purity of ACPD can be improved by recrystallization from methanol.
科学的研究の応用
ACPD has been used extensively in scientific research to study the role of metabotropic glutamate receptors in various physiological processes. ACPD is a selective agonist of group I metabotropic glutamate receptors (mGluR1 and mGluR5), which are involved in synaptic plasticity, learning, and memory. ACPD has been used to investigate the effects of mGluR activation on long-term potentiation (LTP), a cellular mechanism underlying learning and memory. ACPD has also been used to study the role of mGluRs in pain perception, addiction, and neurodegenerative disorders.
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-11(2)14-6-4-12(3)8-15(14)22-10-17(21)20-16-7-5-13(18)9-19-16/h4-9,11H,10H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKHJBZMHALMAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5731461.png)
![4-({2-[(4-nitrobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5731467.png)







![4-[5-bromo-4-(1-piperidinyl)-2-pyrimidinyl]morpholine](/img/structure/B5731503.png)



![N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5731533.png)